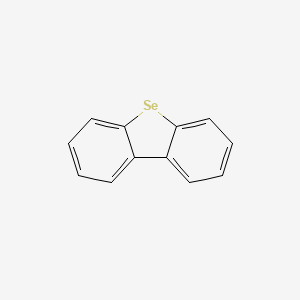

Dibenzoselenophene

Description

Structure

2D Structure

Propriétés

IUPAC Name |

dibenzoselenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Se/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFABSXGNHDNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179149 | |

| Record name | Dibenzoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244-95-1 | |

| Record name | Dibenzoselenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Dibenzoselenophene: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoselenophene, a selenium-containing heterocyclic aromatic compound, has garnered significant interest in materials science and medicinal chemistry due to its unique electronic and photophysical properties. First isolated in 1934, the methodologies for its synthesis have evolved considerably, from harsh, low-yielding classical procedures to sophisticated, efficient, and scalable modern techniques. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic pathways to offer a thorough resource for researchers in the field.

Discovery and Early Synthesis

The first successful synthesis of this compound was reported in 1934 by Courtot and Motamedi. Their pioneering work involved the cyclodehydration of phenyl selenoxide. Shortly after, in 1939, Cullinane and his associates developed an alternative route by heating dibenzothiophene dioxide with elemental selenium. Another early method involved a three-step synthesis starting from o-aminobiphenyl, as described by Buu-Hoï and Hoán. These initial syntheses, while groundbreaking, often suffered from low yields and harsh reaction conditions.

Comparative Analysis of Synthetic Methodologies

The pursuit of more efficient and versatile synthetic routes to this compound has led to the development of numerous methodologies. The following table summarizes and compares key quantitative data from both historical and modern synthetic approaches.

| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |

| Courtot & Motamedi (1934) | Phenyl selenoxide | Sodium amide | High Temperature | Not Reported | Historical |

| Cullinane et al. (1939) | Dibenzothiophene dioxide, Selenium | Heat | High Temperature | Not Reported | Historical |

| Buu-Hoï & Hoán | o-Aminobiphenyl | NaNO₂, HCl, KSeCN, Heat | Multi-step | Not Reported | Historical |

| Electrochemical Synthesis | 1,2-di([1,1′-biphenyl]-2-yl)diselane | LiClO₄, TBAB, Pt/Pt electrodes | 70 °C, 10 mA, 2-3 h | 61-91% | [1][2][3] |

| Silver-Catalyzed Cyclization | Arylboronic acids, Selenium powder | AgNO₂, K₂S₂O₈ | 1,4-dioxane, 24 h, air | Isolated Yields | [4] |

| HDDA Reaction | Tetraynes, Triphenylphosphine selenide | Toluene | 105 °C, 16 h | Good | [5] |

| Electrophilic Cyclization | 2-Selenocyanatobiphenyl | Not specified | Not specified | Not specified | [6] |

Key Experimental Protocols

This section provides detailed methodologies for selected key experiments in the synthesis of this compound, highlighting both a modern electrochemical approach and the Hexadehydro-Diels-Alder (HDDA) reaction.

Electrochemical Synthesis of this compound

This modern method offers a transition-metal-free and efficient route to dibenzoselenophenes.[2][3]

Procedure:

-

In an undivided electrochemical cell equipped with platinum plate electrodes (anode and cathode), a solution of 1,2-di([1,1′-biphenyl]-2-yl)diselane (0.5 mmol) in DMSO (10 mL) containing LiClO₄ (0.1 M) and tetrabutylammonium bromide (TBAB, 0.5 mmol) is prepared.

-

The reaction mixture is stirred and heated to 70 °C.

-

A constant current of 10 mA is applied to the cell.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion (typically 2-3 hours), the reaction mixture is cooled to room temperature.

-

The product is isolated by extraction with an appropriate organic solvent, followed by purification via column chromatography on silica gel.

Synthesis of Substituted Dibenzoselenophenes via Hexadehydro-Diels–Alder (HDDA) Reaction

The HDDA reaction provides a versatile pathway to highly substituted dibenzoselenophenes.[5]

Procedure:

-

To a solution of the corresponding tetrayne (1.0 equiv) in toluene (1.5 mL), triphenylphosphine selenide (1.05 equiv) is added.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The mixture is then heated to 105 °C and stirred for 16 hours under an air atmosphere.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by preparative thin-layer chromatography on silica gel using a suitable mixture of petroleum ether and ethyl acetate to afford the desired this compound derivative.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic methodologies described.

Figure 1: Workflow for the electrochemical synthesis of this compound.

Figure 2: Workflow for the HDDA synthesis of substituted dibenzoselenophenes.

Figure 3: Overview of early historical routes to this compound.

Conclusion

The synthesis of this compound has progressed significantly from its initial discovery. Modern methods, such as electrochemical synthesis and the HDDA reaction, offer high yields, milder conditions, and greater functional group tolerance compared to the classical approaches. This guide provides a foundational understanding of the key synthetic strategies, offering valuable insights for researchers aiming to explore the potential of this compound and its derivatives in various scientific and technological applications. The continued development of novel synthetic methodologies will undoubtedly pave the way for new discoveries and applications of this intriguing class of selenium-containing heterocycles.

References

- 1. Diphenyl Diselenide Catalyzed Oxidative Degradation of Benzoin to Benzoic Acid [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diphenyl diselenide - Wikipedia [en.wikipedia.org]

- 5. Electrophilic cyclization of 2-chalcogenealkynylanisoles: versatile access to 2-chalcogen-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,3-dihydroselenophene and selenophene derivatives by electrophilic cyclization of homopropargyl selenides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Physicochemical Properties of Dibenzoselenophene

Introduction

This compound, a polycyclic aromatic heterocycle, is an organoselenium compound characterized by a central selenophene ring fused to two benzene rings. Its structure is analogous to dibenzofuran and dibenzothiophene, with selenium replacing the oxygen or sulfur heteroatom, respectively. This substitution imparts unique physicochemical properties that make it a molecule of interest in materials science and medicinal chemistry. The presence of the selenium atom, with its electron-rich nature and "heavy atom effect," significantly influences the molecule's electronic structure and reactivity, making it a valuable building block for functional materials and potential therapeutic agents.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies, and its reactivity profile.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈Se | [1][2][3][4] |

| Molecular Weight | 231.16 g/mol | [1][2][3] |

| IUPAC Name | dibenzo[b,d]selenophene | [1][2][5] |

| CAS Number | 244-95-1 | [1][2][3][4] |

| Melting Point | 74.5 °C | [3] |

| Boiling Point | 335.5 °C at 760 mmHg | [3][4] |

| Flash Point | 156.7 °C | [3][4] |

| Vapor Pressure | 0.000232 mmHg at 25 °C | [3][4] |

| LogP | 3.05 | [3] |

Experimental Protocols & Methodologies

The characterization of this compound relies on standard analytical techniques to determine its physical properties and confirm its structure.

Determination of Physical Constants

-

Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point, which serves as an indicator of purity.

-

Boiling Point: The boiling point is measured at a specific pressure, typically atmospheric pressure (760 mmHg), using distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded.

Structural and Spectroscopic Analysis

The structural elucidation of this compound and its derivatives is primarily achieved through a combination of spectroscopic methods.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure. Deuterated solvents are used to dissolve the sample, and the spectra reveal the chemical environment of the hydrogen and carbon atoms within the molecule.[8] Chemical shifts, splitting patterns, and integration values provide detailed information about the connectivity of atoms. For selenium-containing compounds, ⁷⁷Se NMR can also be employed to directly probe the selenium atom.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide high-resolution mass data, confirming the molecular formula by matching the observed mass to the calculated exact mass.[9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly in conjugated π-systems.[10] The absorption spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's electronic structure.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[2][11]

Electronic Properties and Reactivity

The incorporation of the selenium heteroatom significantly influences the electronic properties of the this compound core.

-

Electronic Structure: The electron-rich nature of selenium elevates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This modulation is a key factor in its potential applications in organic electronics. Furthermore, the "heavy atom effect" of selenium enhances spin-orbit coupling, a property valuable for facilitating processes like reverse intersystem crossing (RISC) in certain molecular systems.[1]

-

Reactivity: this compound undergoes electrophilic aromatic substitution reactions. It readily participates in Friedel-Crafts reactions with acid chlorides and anhydrides to yield mono- and di-acylated products, with substitution occurring primarily at the 2- and 7-positions (para to the selenium atom).[12] It also reacts with halogens like chlorine and bromine to form addition compounds, which can be converted to this compound oxide upon treatment with sodium hydroxide.[12]

References

- 1. This compound | 244-95-1 | Benchchem [benchchem.com]

- 2. This compound | C12H8Se | CID 136052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. chemnet.com [chemnet.com]

- 5. This compound 95% | CAS: 244-95-1 | AChemBlock [achemblock.com]

- 6. Physicochemical and biochemical profiling of diphenyl diselenide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. rsc.org [rsc.org]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structure of dibenzothiophen | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape: A Theoretical Investigation of Dibenzoselenophene's Frontier Molecular Orbitals

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth theoretical exploration of the frontier molecular orbitals (FMOs) of dibenzoselenophene, a selenium-containing heterocyclic aromatic compound of significant interest in materials science and drug development. Understanding the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is paramount for predicting the chemical reactivity, electronic properties, and potential biological interactions of this molecule. This document outlines the standard computational methodologies employed for such investigations, presents illustrative quantitative data based on structurally analogous compounds, and visualizes the typical workflow and conceptual relationships inherent in these studies.

Core Concepts in Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and easier excitation.

Detailed Computational Methodology

The theoretical investigation of this compound's electronic structure and frontier molecular orbitals is primarily conducted using quantum chemical calculations, with Density Functional Theory (DFT) being the most prevalent and effective method. DFT provides a good balance between computational cost and accuracy for systems of this size.

Experimental Protocol: A Typical DFT-Based Investigation

-

Molecular Geometry Optimization:

-

The initial step involves constructing the 3D structure of the this compound molecule.

-

The geometry is then optimized to find the lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or a range-separated functional like ωB97XD, paired with a suitable basis set, commonly 6-31G(d) or larger, to accurately describe the electronic distribution.

-

-

Frequency Calculations:

-

Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Frontier Molecular Orbital Analysis:

-

With the optimized geometry, a single-point energy calculation is carried out to determine the energies of the molecular orbitals.

-

The HOMO and LUMO energies are extracted from the output of this calculation. The HOMO-LUMO energy gap is then calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

-

The spatial distribution of the HOMO and LUMO electron densities is visualized to understand the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

-

-

Excited State Calculations (Optional but Recommended):

-

To further probe the electronic properties, Time-Dependent DFT (TD-DFT) calculations can be performed.

-

These calculations provide information about the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the nature of the electronic transitions (e.g., HOMO -> LUMO).

-

Software: These calculations are typically performed using computational chemistry software packages such as Gaussian, ORCA, or GAMESS.

Quantitative Data Summary

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoselenophene (Illustrative) | DFT/B3LYP/6-31G(d) | -5.8 to -6.2 | -1.0 to -1.4 | 4.6 to 5.0 |

| Dibenzothiophene (Illustrative) | DFT/B3LYP/6-31G(d) | -6.0 to -6.4 | -0.8 to -1.2 | 5.0 to 5.4 |

Disclaimer: The data presented in this table are illustrative and based on reported values for structurally related compounds. Actual calculated values for this compound may vary depending on the specific computational method and basis set employed.

Visualizing the Investigation and its Implications

To clarify the logical flow of a theoretical investigation and the conceptual relationships between molecular structure and electronic properties, the following diagrams are provided.

Caption: Workflow for Theoretical Investigation of Frontier Molecular Orbitals.

Caption: Structure-Property Relationship in this compound.

Conclusion

The theoretical investigation of this compound's frontier molecular orbitals through computational methods like DFT provides invaluable insights into its electronic behavior. By understanding the energies and spatial distributions of the HOMO and LUMO, researchers can make informed predictions about its reactivity, stability, and potential applications in fields ranging from organic electronics to medicinal chemistry. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for scientists and professionals seeking to explore the electronic landscape of this and other important heterocyclic molecules.

The Aromaticity of the Dibenzoselenophene Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dibenzoselenophene ring system, a sulfur analog of dibenzothiophene and a heavier congener of dibenzofuran, presents a unique electronic landscape governed by the intricate interplay of its fused benzene rings and the selenium heteroatom. Understanding the aromaticity of this moiety is paramount for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the aromatic character of this compound, presenting quantitative data, detailed experimental and computational methodologies, and logical frameworks to aid in its study and exploitation.

Defining and Quantifying Aromaticity in this compound

Aromaticity, a cornerstone concept in organic chemistry, is not a single, directly measurable property but rather a collection of characteristic features. These include energetic stabilization, structural planarity and bond length equalization, and specific magnetic properties. To quantify the aromaticity of this compound, a multi-pronged approach utilizing various experimental and computational indices is necessary.

Key Aromaticity Indices

Several indices are employed to quantify the degree of aromaticity. The most common can be categorized as follows:

-

Magnetic Indices: These are based on the characteristic ring currents generated in aromatic systems when placed in an external magnetic field.

-

Nucleus-Independent Chemical Shift (NICS): This is a computational method that calculates the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)zz). Negative NICS values are indicative of a diatropic ring current and thus aromaticity, while positive values suggest a paratropic ring current and anti-aromaticity.

-

-

Geometric Indices: These indices relate aromaticity to the degree of bond length equalization within the ring system.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This index compares the experimental or calculated bond lengths of a given molecule to idealized single and double bond lengths for the constituent atoms. A HOMA value of 1 indicates a fully aromatic system with complete bond delocalization, while a value of 0 suggests a non-aromatic system.

-

-

Energetic Indices: These methods quantify the thermodynamic stabilization gained from cyclic electron delocalization.

-

Aromatic Stabilization Energy (ASE): ASE is the energy difference between a cyclic, conjugated system and a hypothetical, non-aromatic reference compound with the same number of atoms and bonds. A positive ASE value signifies aromatic stabilization.

-

Quantitative Aromaticity Data for this compound and its Analogs

| Compound/Fragment | Aromaticity Index | Value | Reference Compound/Note |

| This compound-containing molecule (SeBSe) | NICS(0) (Benzene rings) | -8.0 to -9.0 ppm | Calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level. The selenophene ring was found to be non-aromatic in this specific derivative.[1] |

| This compound-containing molecule (DBSe-BN) | NICS(0) (Benzene rings) | Negative values | Indicates aromatic character of the fused benzene rings within the larger molecule. |

| This compound-Se-oxide | HOMA Index | Mentioned | The HOMA index has been reformulated to include selenium, and its application to this derivative has been noted, though specific values for the parent are not provided.[2] |

| Selenophene | Comparative Aromaticity | Thiophene > Selenophene > Furan | Based on a variety of criteria including NMR chemical shifts and reactivity.[3] |

| Benzene (for comparison) | ASE | ~36 kcal/mol | A widely accepted benchmark for aromatic stabilization energy.[1] |

Note: The provided NICS values are for the benzene rings within larger molecular systems containing a this compound core. The aromaticity of the central selenophene ring can be influenced by the substituents and the overall molecular structure.

Experimental and Computational Protocols

The determination of aromaticity indices relies on a combination of experimental techniques and computational chemistry methods.

Experimental Determination of Aromaticity

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful experimental tool for probing aromaticity. The chemical shifts of protons attached to an aromatic ring are influenced by the ring current.

-

Methodology:

-

Sample Preparation: Dissolve the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis:

-

¹H NMR: Protons on the exterior of an aromatic ring experience a deshielding effect from the diatropic ring current, resulting in downfield chemical shifts (typically in the range of 7-9 ppm).

-

¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring can also provide information about the electron distribution and aromaticity.

-

Correlation with Theory: Experimental NMR data can be compared with computationally predicted chemical shifts to validate theoretical models of aromaticity.

-

-

Computational Methodologies

Calculation of NICS Values:

-

Workflow:

-

Geometry Optimization: The molecular structure of this compound is first optimized using a suitable level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311+G(d,p)).

-

Magnetic Shielding Calculation: A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is then performed on the optimized geometry. A "ghost" atom (Bq) with no nucleus or electrons is placed at the geometric center of the ring of interest.

-

NICS Value Determination: The NICS value is the negative of the calculated isotropic magnetic shielding at the position of the ghost atom.

-

Calculation of HOMA Index:

-

Workflow:

-

Optimized Geometry: Obtain the optimized geometry of the this compound molecule from a quantum chemical calculation.

-

Bond Length Measurement: Extract the bond lengths of all the bonds within the ring system.

-

HOMA Calculation: Apply the HOMA formula, which requires reference values for optimal single and double bond lengths for the specific atom pairs (C-C, C-Se). The formula is: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where α is a normalization constant, n is the number of bonds, R_opt is the optimal bond length for an aromatic system, and R_i are the individual bond lengths.

-

Calculation of Aromatic Stabilization Energy (ASE):

-

Isomerization Stabilization Energy (ISE) Method:

-

Define Isomers: Create two isomers: the aromatic compound of interest (e.g., methyl-dibenzoselenophene) and a non-aromatic exocyclic methylene isomer (e.g., methylene-dihydrothis compound).[4]

-

Energy Calculation: Calculate the ground-state electronic energies of both isomers using a high-level quantum chemical method.

-

ASE Calculation: The ASE is the energy difference between the two isomers.[4]

-

Logical Frameworks and Relationships

The various aspects of aromaticity are interconnected. The following diagram illustrates the logical flow from molecular structure to the manifestation of aromatic properties.

Caption: Logical relationship between molecular structure and the properties indicative of aromaticity.

Reactivity and Implications for Drug Development

The aromaticity of the this compound ring system dictates its chemical reactivity. Aromatic compounds typically undergo electrophilic aromatic substitution reactions rather than the addition reactions characteristic of alkenes. The selenium atom, being more polarizable than sulfur or oxygen, can influence the regioselectivity of these substitutions.

While specific signaling pathways involving this compound are not yet well-defined in the literature, organoselenium compounds, in general, are known to possess a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[2] The this compound scaffold can serve as a rigid and lipophilic core for the design of novel therapeutic agents. The understanding of its aromaticity and reactivity is crucial for the rational design of derivatives with desired pharmacological profiles.

The following diagram illustrates a general workflow for the exploration of this compound derivatives in a drug development context.

Caption: A generalized workflow for the development of drugs based on the this compound scaffold.

Conclusion

The aromaticity of the this compound ring system is a complex property that is best understood through a combination of experimental and computational approaches. While the fused benzene rings clearly retain their aromatic character, the contribution of the central selenophene ring is more nuanced and can be influenced by the molecular context. For researchers in drug development and materials science, a thorough understanding of the aromaticity of this heterocyclic system is essential for predicting its behavior and for the rational design of new functional molecules. Further comparative studies on the parent dibenzochalcogenophenes are warranted to provide a more complete picture of the role of the heteroatom in modulating the aromaticity of these important ring systems.

References

- 1. Update for Isomerization Stabilization Energies: The Fulvenization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Gas-Phase Properties of Dibenzoselenophene and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental gas-phase properties of dibenzoselenophene and its structural analogues: dibenzothiophene, dibenzofuran, and carbazole. Understanding these intrinsic molecular properties—ionization energy, electron affinity, proton affinity, and gas-phase acidity—is crucial for advancements in materials science, drug design, and environmental science, where these heterocyclic compounds play a significant role. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying chemical principles.

Core Gas-Phase Properties: A Comparative Analysis

The gas-phase properties of a molecule provide insight into its intrinsic reactivity and electronic structure, free from solvent effects. The following tables summarize the available experimental and computational data for this compound and its analogues.

Table 1: Ionization Energies (IE)

The ionization energy is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. It is a fundamental measure of a molecule's ability to act as an electron donor.

| Compound | Ionization Energy (eV) | Method |

| This compound | 7.85 | Photoelectron Spectroscopy (PES) |

| Dibenzothiophene | 7.93 | Photoelectron Spectroscopy (PES)[1] |

| 7.90 ± 0.03 | Photoionization (PI)[1] | |

| 8.14 | Charge Transfer Spectra (CTS)[1] | |

| 8.23 | Charge Transfer Spectra (CTS)[1] | |

| 8.34 | Electron Impact (EI)[1] | |

| 8.44 | Electron Impact (EI)[1] | |

| Dibenzofuran | 8.10 | Photoelectron Spectroscopy (PES) |

| 6.265 | Density Functional Theory (DFT)[2] | |

| Carbazole | 7.57 | Photoelectron Spectroscopy (PES) |

Table 2: Electron Affinities (EA)

Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. It quantifies a molecule's ability to act as an electron acceptor.

| Compound | Electron Affinity (eV) | Method |

| This compound | Data not available | |

| Dibenzothiophene | Data not available | |

| Dibenzofuran | 1.237 | Density Functional Theory (DFT)[2] |

| Carbazole | Data not available |

Note: Experimental gas-phase electron affinity data for these compounds are scarce in the literature.

Table 3: Proton Affinities (PA) and Gas-Phase Basicities (GB)

Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton. Gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. These values indicate the intrinsic basicity of a molecule.

| Compound | Proton Affinity (kcal/mol) | Gas-Phase Basicity (kcal/mol) | Method |

| This compound | Data not available | Data not available | |

| Dibenzothiophene | Data not available | Data not available | |

| Dibenzofuran | Data not available | Data not available | |

| Carbazole | 215.4 | 208.1 | Ion Cyclotron Resonance (ICR) |

Table 4: Gas-Phase Acidities (ΔG°acid)

Gas-phase acidity is the Gibbs free energy change for the deprotonation of a species in the gas phase. It is a measure of the intrinsic acidity of a molecule.

| Compound | ΔG°acid (kcal/mol) | Method |

| This compound | Data not available | |

| Dibenzothiophene | Data not available | |

| Dibenzofuran | Data not available | |

| Carbazole | 344.0 | Flowing Afterglow |

Experimental Protocols for Determining Gas-Phase Properties

The determination of gas-phase properties relies on sophisticated experimental techniques that probe the behavior of molecules in a high-vacuum environment. Below are detailed methodologies for the key experiments cited.

Photoelectron Spectroscopy (PES) for Ionization Energy Measurement

Principle: Photoelectron spectroscopy is based on the photoelectric effect. A sample in the gas phase is irradiated with a beam of monochromatic high-energy photons (typically UV or X-rays). The photons ionize the molecules by ejecting electrons. The kinetic energy of the emitted photoelectrons is measured, and from the principle of energy conservation, the ionization energy can be determined.

Experimental Workflow:

Caption: Workflow for Photoelectron Spectroscopy.

-

Sample Introduction: The solid sample (e.g., this compound) is heated in an inlet system to produce a sufficient vapor pressure. The vapor is then introduced into the high-vacuum ionization chamber as a fine, effusive jet.

-

Ionization: A high-flux beam of monochromatic photons, typically from a helium discharge lamp (He I, 21.22 eV), intersects the gas jet.

-

Electron Energy Analysis: The photoelectrons ejected are focused by an electrostatic lens system into a hemispherical energy analyzer. The analyzer separates the electrons based on their kinetic energy.

-

Detection and Spectrum Generation: An electron detector (e.g., a channel electron multiplier) counts the electrons at each kinetic energy. The resulting data is processed to generate a photoelectron spectrum, where the peaks correspond to different ionization energies of the molecule.

Mass Spectrometry for Gas-Phase Basicity Measurement

Principle: The gas-phase basicity of a compound can be determined by studying proton transfer equilibria in the gas phase using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or tandem mass spectrometry. The equilibrium constant for the proton transfer reaction between the compound of interest and a reference base with a known gas-phase basicity is measured.

Experimental Workflow (FT-ICR):

Caption: FT-ICR Mass Spectrometry Workflow.

-

Ion Generation and Trapping: A protonated reference base with a known gas-phase basicity is generated, often by electrospray ionization (ESI), and transferred into the ICR cell. The ions are trapped by a strong magnetic field and a weak electric field.

-

Neutral Introduction and Reaction: The neutral analyte (e.g., carbazole vapor) is introduced into the ICR cell via a pulsed leak valve. Proton transfer reactions occur between the trapped protonated reference base and the neutral analyte molecules until equilibrium is reached.

-

Ion Detection and Analysis: The ions in the cell are excited into a larger cyclotron orbit by a radiofrequency pulse. The orbiting ions induce an image current on the detector plates. This time-domain signal is converted into a frequency-domain signal by Fourier transform, which is then converted to a mass spectrum.

-

Data Analysis: The relative abundances of the protonated analyte and the protonated reference base at equilibrium are used to calculate the equilibrium constant (Keq). The Gibbs free energy change for the reaction is then calculated using the equation ΔG = -RTln(Keq), from which the gas-phase basicity of the analyte can be determined relative to the reference base.

Logical Relationships and Signaling Pathways

While these compounds are not typically involved in biological signaling pathways in the traditional sense, their electronic properties dictate their potential for interaction in various chemical and biological systems. The following diagram illustrates the logical relationship between the gas-phase properties and the potential roles of these molecules.

Caption: Gas-Phase Properties and Their Implications.

This guide serves as a foundational resource for professionals working with this compound and its analogues. The presented data and methodologies are essential for predicting molecular behavior, designing new materials, and understanding the environmental fate of these important heterocyclic compounds. Further experimental and computational studies are encouraged to fill the existing data gaps, particularly for the selenium-containing analogue.

References

An In-depth Technical Guide on Solvatochromism in Functionalized Dibenzoselenophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dibenzoselenophene, a selenium-containing heterocyclic scaffold, has garnered interest in materials science and medicinal chemistry. The introduction of functional groups onto this core structure can impart sensitivity to the surrounding environment, a phenomenon known as solvatochromism. This guide explores the principles of solvatochromism in the context of functionalized this compound compounds. While direct experimental data on the solvatochromism of this specific class of compounds is emerging, this document provides a comprehensive overview based on established principles of physical organic chemistry and analogous data from related selenium and sulfur-containing heterocycles. We present anticipated quantitative data, detailed experimental protocols for characterization, and a conceptual framework for understanding the underlying electronic transitions.

Introduction to Dibenzoselenophenes and Solvatochromism

Dibenzoselenophenes are a class of polycyclic aromatic compounds containing a selenophene ring fused to two benzene rings. Their rigid, planar structure and the presence of the selenium heteroatom provide a unique electronic framework that can be readily modified through functionalization. These modifications can lead to compounds with interesting photophysical properties, including solvatochromism.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is a result of the differential solvation of the ground and excited states of the molecule. For functionalized dibenzoselenophenes, particularly those with electron-donating and electron-accepting groups, this effect is expected to be pronounced due to intramolecular charge transfer (ICT).

Expected Solvatochromic Properties of Functionalized Dibenzoselenophenes

Based on the behavior of analogous donor-acceptor substituted aromatic compounds, we can predict the solvatochromic properties of functionalized dibenzoselenophenes. A typical functionalization strategy to induce solvatochromism involves the introduction of an electron-donating group (e.g., -NH₂, -OR) and an electron-accepting group (e.g., -NO₂, -CN) at different positions on the this compound core.

Upon photoexcitation, these molecules are expected to exhibit a significant increase in their dipole moment due to an intramolecular charge transfer from the donor to the acceptor. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Table 1: Predicted Photophysical Data for a Hypothetical Donor-Acceptor Functionalized this compound in Various Solvents

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| n-Hexane | 30.9 | 380 | 450 | 4100 |

| Toluene | 33.9 | 382 | 465 | 4650 |

| Chloroform | 39.1 | 385 | 480 | 5100 |

| Dichloromethane | 41.1 | 386 | 495 | 5600 |

| Acetone | 42.2 | 388 | 510 | 6100 |

| Acetonitrile | 46.0 | 390 | 525 | 6500 |

| Dimethyl Sulfoxide | 45.1 | 392 | 540 | 7000 |

| Methanol | 55.5 | 395 | 560 | 7500 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected trends for a donor-acceptor substituted this compound.

Experimental Protocols

The investigation of solvatochromism in functionalized this compound compounds involves their synthesis followed by detailed photophysical characterization.

3.1. General Synthesis of Functionalized Dibenzoselenophenes

The synthesis of functionalized dibenzoselenophenes can be achieved through various organic chemistry methodologies. A common approach involves the construction of the this compound core followed by functionalization, or the use of functionalized precursors. A generalized synthetic workflow is outlined below.

Caption: Synthetic workflow for functionalized dibenzoselenophenes.

3.2. Solvatochromism Study Protocol

-

Sample Preparation: Prepare stock solutions of the functionalized this compound compound in a high-purity solvent (e.g., dichloromethane). From the stock solution, prepare dilute solutions (typically in the micromolar range to avoid aggregation) in a series of solvents with varying polarity. Ensure all solvents are of spectroscopic grade.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of the compound in each solvent using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λmax) should be determined.

-

Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectra of the compound in each solvent. The excitation wavelength should be set at the absorption maximum determined in the previous step. The wavelength of maximum emission (λmax) should be identified.

-

Data Analysis:

-

Calculate the Stokes shift in each solvent, which is the difference in wavenumbers between the absorption and emission maxima.

-

Correlate the changes in absorption and emission maxima with a solvent polarity scale, such as the Reichardt's ET(30) scale or the Lippert-Mataga plot, to quantify the solvatochromic effect.

-

Visualization of the Solvatochromic Mechanism

The solvatochromism in donor-acceptor functionalized dibenzoselenophenes is driven by the change in the electronic distribution upon photoexcitation. This can be visualized as an intramolecular charge transfer (ICT) process.

Caption: Intramolecular charge transfer mechanism in a polar solvent.

5. Applications in Drug Development and Research

The sensitivity of functionalized dibenzoselenophenes to their local environment makes them promising candidates for various applications:

-

Fluorescent Probes: They can be designed as fluorescent probes to report on the polarity of microenvironments within biological systems, such as cell membranes or protein binding pockets.

-

Drug Delivery: Solvatochromic properties can be exploited to monitor the release of drugs from carrier systems.

-

Materials Science: These compounds can be used in the development of sensors and optoelectronic devices.

While the field of solvatochromism in functionalized this compound compounds is still developing, the foundational principles of physical organic chemistry and the study of analogous systems provide a strong framework for predicting their behavior. The synthesis of novel this compound derivatives with tailored donor-acceptor substitutions, coupled with detailed photophysical studies, will undoubtedly unveil a rich and complex solvatochromic landscape. This will, in turn, open up new avenues for their application in both fundamental research and applied sciences, including drug development.

The Influence of Selenium on the Properties of Polycyclic Aromatic Hydrocarbons: A Technical Guide

Executive Summary: The strategic incorporation of selenium into the framework of polycyclic aromatic hydrocarbons (PAHs) presents a compelling avenue for the development of novel therapeutic agents and functional materials. This guide explores the effects of selenium functionalization on the physicochemical and biological properties of PAHs. By wedding the unique redox activity and biocompatibility of organoselenium compounds with the diverse structural and photophysical characteristics of PAHs, it is possible to create hybrid molecules with significant potential, particularly in anticancer research. This document details the synthesis, property modifications, and mechanisms of action of these emerging compounds, providing researchers and drug development professionals with a comprehensive overview of the field.

Introduction to Selenium-Functionalized PAHs

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene rings.[1] Their planar structures and delocalized π-electron systems endow them with unique optical and electronic properties.[1] However, many PAHs are known for their carcinogenicity, which is often initiated by metabolic activation to reactive intermediates.[2]

Selenium is an essential trace element with a dual role in biology; it is crucial for antioxidant defense systems at low concentrations but can be pro-oxidant and cytotoxic at higher concentrations.[3][4] Organoselenium compounds, in particular, have garnered significant interest for their potential as anticancer agents, often exhibiting lower toxicity than their inorganic counterparts.[4] They can induce cancer cell death through various mechanisms, most notably through the generation of reactive oxygen species (ROS).[3][5]

Functionalizing PAHs with selenium moieties offers a strategy to modulate their inherent properties, potentially reducing their toxicity while introducing new, therapeutically relevant biological activities. The introduction of a heavy atom like selenium is also expected to significantly alter the photophysical characteristics of the parent PAH.

Synthesis of Selenium-Containing PAHs

The synthesis of selenium-functionalized PAHs typically involves the reaction of a nucleophilic selenium species with an electrophilic PAH derivative or vice versa. A common approach is the nucleophilic substitution of a halogenated PAH with a selenolate anion.

General Experimental Protocol: Synthesis of a Phenylselanyl-PAH Derivative

This protocol provides a generalized method for the synthesis of a PAH-Se-Ph compound, a common structural motif in organoselenium chemistry.

-

Preparation of Sodium Phenylselenolate (PhSeNa):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide ((PhSe)₂) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or ethanol.

-

Add sodium borohydride (NaBH₄) portion-wise at 0 °C with stirring. The disappearance of the yellow color of the diselenide indicates the formation of the colorless phenylselenolate anion.

-

-

Nucleophilic Substitution:

-

In a separate flask, dissolve the halogenated PAH (e.g., 1-bromopyrene) in an appropriate solvent like THF or dimethylformamide (DMF).

-

Add the freshly prepared sodium phenylselenolate solution to the solution of the halogenated PAH dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired phenylselanyl-PAH.

-

Effects on Physicochemical Properties

The incorporation of selenium into a PAH backbone is expected to significantly modify its electronic and photophysical properties.

Redox Properties

Selenium compounds are known for their redox activity. The introduction of a selenoether or a diselenide group to a PAH can introduce new redox-active sites. This can lower the oxidation potential of the PAH, making it more susceptible to oxidation, which can be a key factor in its biological mechanism of action.

Photophysical Properties

PAHs are known for their strong fluorescence. However, the introduction of a heavy atom like selenium is known to quench fluorescence through the "heavy-atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state. This can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.

Table 1: Expected Changes in Physicochemical Properties of a PAH upon Selenium Functionalization

| Property | Parent PAH (e.g., Pyrene) | Selenium-Functionalized PAH | Rationale |

| Fluorescence Quantum Yield | High | Significantly Lower | Heavy-atom effect of selenium enhances intersystem crossing, quenching fluorescence. |

| Oxidation Potential | High | Lower | The selenium moiety is more easily oxidized than the aromatic carbon framework. |

| Solubility | Low in polar solvents | Potentially altered based on the full structure of the selenium-containing substituent. | The polarity of the selenyl group can influence solubility. |

Biological Activity and Mechanisms of Action

The primary therapeutic interest in selenium-functionalized PAHs lies in their potential as anticancer agents. The mechanism is often linked to the induction of oxidative stress and subsequent apoptosis in cancer cells.

Cytotoxicity and Anticancer Activity

Redox-active selenium compounds can act as pro-oxidants in the reductive intracellular environment of cancer cells, which often have a higher baseline level of ROS.[3] This leads to the generation of superoxide radicals and other ROS, pushing the cancer cells over a toxic threshold of oxidative stress.[5]

Table 2: Hypothetical Cytotoxicity Data for a Selenium-Functionalized PAH

| Compound | Cell Line | IC₅₀ (µM) |

| Pyrene | A549 (Lung Carcinoma) | >100 |

| 1-Phenylselanylpyrene | A549 (Lung Carcinoma) | 10 - 20 |

| 1-Phenylselanylpyrene | Beas-2B (Normal Lung) | >50 |

This data is illustrative and represents expected trends based on the known cytotoxicity of organoselenium compounds.

ROS-Mediated Apoptosis Signaling Pathway

The excessive production of ROS can damage cellular components, including lipids, proteins, and DNA, leading to the activation of apoptotic pathways. A common pathway involves the mitochondria, where ROS can induce the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c and the activation of caspases.

Below is a diagram illustrating a plausible experimental workflow for the investigation of selenium-PAH compounds.

Caption: Experimental workflow for selenium-PAH conjugate investigation.

Below is a diagram of the proposed ROS-mediated apoptotic signaling pathway.

Caption: Proposed ROS-mediated apoptosis pathway for selenium-PAH conjugates.

Key Experimental Protocols

Protocol for MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the selenium-PAH compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The functionalization of polycyclic aromatic hydrocarbons with selenium represents a promising, yet underexplored, strategy for developing new chemical entities with potential applications in medicine and materials science. The introduction of selenium can be expected to attenuate the fluorescence of PAHs while introducing redox-active centers that can trigger cancer cell death through ROS-mediated apoptosis. Future research should focus on the synthesis and characterization of a diverse library of selenium-PAH conjugates to establish clear structure-activity relationships. In-depth mechanistic studies are required to validate the proposed signaling pathways and to explore other potential biological targets. Furthermore, the unique photophysical properties of these compounds may be harnessed for applications in photodynamic therapy or bio-imaging.

References

- 1. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenium cytotoxicity in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Domino Hexadehydro-Diels–Alder Synthesis of Dibenzoselenophenes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzoselenophenes are an important class of selenium-containing heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry.[1][2] This document provides detailed application notes and protocols for the synthesis of highly substituted dibenzoselenophenes via a domino hexadehydro-Diels–Alder (HDDA) reaction.[3][4][5] This synthetic strategy is notable for its efficiency, forming three new carbon-carbon bonds and one new carbon-selenium bond in a single pot.[3][4][5] The reaction proceeds without the need for catalysts, oxidants, bases, or metals, offering a clean and effective method for constructing these complex tetracyclic structures.[3][5]

Reaction Principle

The core of this methodology is a domino reaction sequence initiated by a hexadehydro-Diels-Alder cycloaddition.[3][4][5][6] A tetrayne substrate reacts with a selenium source, such as triphenylphosphine selenide, to generate a highly reactive benzyne intermediate. This intermediate then undergoes a series of intramolecular cyclizations and a C-H bond migration to yield the final, highly substituted dibenzoselenophene product.[3][4] This versatile method allows for the synthesis of a variety of fused heterocyclic compounds.[4]

Experimental Protocols

General Procedure for the Synthesis of Substituted Dibenzoselenophenes

The following protocol is a general method for the synthesis of various substituted this compound derivatives.[3]

Materials:

-

Substituted tetrayne (1.0 equivalent)

-

Triphenylphosphine selenide (1.05 equivalents)

-

Toluene (1.5 mL)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for preparative thin-layer chromatography (PTLC)

Equipment:

-

Reaction tube or flask

-

Stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Preparative thin-layer chromatography (PTLC) equipment

Procedure:

-

To a reaction tube, add the tetrayne (1.0 equiv) and triphenylphosphine selenide (1.05 equiv).

-

Add toluene (1.5 mL) to the reaction tube.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to 105°C and maintain this temperature for 16 hours under an air atmosphere.

-

After 16 hours, cool the reaction mixture to room temperature.

-

Evaporate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting residue by preparative thin-layer chromatography on silica gel using an appropriate mixture of petroleum ether and ethyl acetate as the eluent to afford the desired this compound product.[3]

Data Presentation

The following table summarizes the scope of the domino hexadehydro-Diels–Alder reaction for the synthesis of various dibenzoselenophenes.

| Entry | Tetrayne Substrate (R1, R2) | Product | Yield (%) |

| 1 | R1 = Ph, R2 = Ph | 1,4-diphenyl-6,9-di(phenylethynyl)dibenzo[b,d]selenophene | 85 |

| 2 | R1 = Ph, R2 = 4-MeC6H4 | 1-(4-methylphenyl)-4-phenyl-6,9-di((4-methylphenyl)ethynyl)dibenzo[b,d]selenophene | 82 |

| 3 | R1 = Ph, R2 = 4-MeOC6H4 | 1-(4-methoxyphenyl)-4-phenyl-6,9-di((4-methoxyphenyl)ethynyl)dibenzo[b,d]selenophene | 80 |

| 4 | R1 = Ph, R2 = 4-FC6H4 | 1-(4-fluorophenyl)-4-phenyl-6,9-di((4-fluorophenyl)ethynyl)dibenzo[b,d]selenophene | 88 |

| 5 | R1 = Ph, R2 = 4-ClC6H4 | 1-(4-chlorophenyl)-4-phenyl-6,9-di((4-chlorophenyl)ethynyl)dibenzo[b,d]selenophene | 86 |

| 6 | R1 = Ph, R2 = 4-BrC6H4 | 1-(4-bromophenyl)-4-phenyl-6,9-di((4-bromophenyl)ethynyl)dibenzo[b,d]selenophene | 84 |

| 7 | R1 = Ph, R2 = Thien-2-yl | 1-(thiophen-2-yl)-4-phenyl-6,9-di(thiophen-2-ylethynyl)dibenzo[b,d]selenophene | 75 |

| 8 | R1 = 4-MeC6H4, R2 = 4-MeC6H4 | 1,4-di(4-methylphenyl)-6,9-di((4-methylphenyl)ethynyl)dibenzo[b,d]selenophene | 83 |

Note: The yields are based on the isolated product after purification.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of dibenzoselenophenes.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-Dimethylformamide’s Participation in Domino Reactions for the Synthesis of Se-Phenyl Dimethylcarbamoselenoate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile Dibenzothio[seleno]phenes via Hexadehydro-Diels–Alder Domino Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Versatile Dibenzothio[seleno]phenes via Hexadehydro-Diels-Alder Domino Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Versatile Dibenzothio[seleno]phenes via Hexadehydro-Diels–Alder Domino Cyclization [frontiersin.org]

- 6. The hexadehydro-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Dibenzoselenophenes via Electrophilic Cyclization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dibenzoselenophenes, a class of selenium-containing heterocyclic compounds of interest in materials science and medicinal chemistry. The focus is on electrophilic cyclization strategies, which offer a powerful and versatile approach to constructing the dibenzoselenophene core.

Introduction

Dibenzoselenophenes are tricyclic aromatic compounds containing a central selenophene ring fused to two benzene rings. Their unique electronic properties and potential biological activities have made them attractive targets for organic synthesis. Electrophilic cyclization is a key synthetic strategy that involves the intramolecular reaction of an electrophilic selenium species with an aromatic ring to form the central five-membered ring. This document outlines a modern electrochemical approach and provides context from related electrophilic cyclization reactions for the synthesis of selenium-containing heterocycles.

Electrochemical Intramolecular C(sp²)-H Selenylation

A recent and environmentally conscious method for the synthesis of dibenzoselenophenes involves an electrochemical intramolecular C-H activation of bis(biaryl) diselenides.[1] This protocol avoids the need for external chemical oxidants and proceeds under constant current electrolysis.

Experimental Workflow

The overall workflow for the electrochemical synthesis of dibenzoselenophenes is depicted below.

Proposed Reaction Mechanism

The proposed mechanism for the electrochemical intramolecular C(sp²)-H selenylation is believed to proceed through a radical pathway.[1]

Quantitative Data

The electrochemical synthesis has been shown to be effective for a range of substituted bis(biaryl) diselenides, affording the corresponding dibenzoselenophenes in moderate to good yields.

| Entry | Substrate (Bis(biaryl) diselenide) | Product | Yield (%) |

| 1 | 1,2-di([1,1'-biphenyl]-2-yl)diselane | This compound | 85 |

| 2 | 1,2-bis(4'-methyl-[1,1'-biphenyl]-2-yl)diselane | 2-Methylthis compound | 82 |

| 3 | 1,2-bis(4'-methoxy-[1,1'-biphenyl]-2-yl)diselane | 2-Methoxythis compound | 78 |

| 4 | 1,2-bis(4'-fluoro-[1,1'-biphenyl]-2-yl)diselane | 2-Fluorothis compound | 75 |

| 5 | 1,2-bis(4'-chloro-[1,1'-biphenyl]-2-yl)diselane | 2-Chlorothis compound | 72 |

| 6 | 1,2-bis(4'-bromo-[1,1'-biphenyl]-2-yl)diselane | 2-Bromothis compound | 70 |

| 7 | 1,2-bis(3'-methyl-[1,1'-biphenyl]-2-yl)diselane | 3-Methylthis compound | 80 |

| 8 | 1,2-bis(3'-methoxy-[1,1'-biphenyl]-2-yl)diselane | 3-Methoxythis compound | 76 |

Experimental Protocol

General Procedure for the Electrochemical Synthesis of Dibenzoselenophenes [1]

-

An oven-dried undivided glass vessel is charged with the corresponding bis(biaryl) diselenide (0.5 mmol), tetrabutylammonium bromide (TBAB, 0.5 mmol), and a magnetic stir bar.

-

To the vessel, add 10 mL of a 0.1 M solution of lithium perchlorate (LiClO₄) in dimethyl sulfoxide (DMSO).

-

The vessel is equipped with two platinum (Pt) electrodes.

-

The reaction mixture is stirred and electrolyzed at a constant current of 10 mA at 70 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Analogous Electrophilic Cyclizations for Benzo[b]selenophene Synthesis

While the above protocol details a specific method for dibenzoselenophenes, the broader field of electrophilic cyclization for synthesizing selenium heterocycles provides valuable context. The synthesis of benzo[b]selenophenes, for instance, has been achieved through the electrophilic cyclization of 2-(1-alkynyl)selenoanisoles.[2] This approach utilizes various electrophiles to induce the ring-closing reaction.

General Reaction Scheme

Quantitative Data for Benzo[b]selenophene Synthesis

The following table summarizes the yields for the synthesis of various 2,3-disubstituted benzo[b]selenophenes using different electrophiles.[2]

| Entry | Substrate (2-(1-Alkynyl)selenoanisole) | Electrophile | Product | Yield (%) |

| 1 | 1-(Methylselanyl)-2-(phenylethynyl)benzene | Br₂ | 2-Phenyl-3-bromobenzo[b]selenophene | 95 |

| 2 | 1-(Methylselanyl)-2-(phenylethynyl)benzene | I₂ | 2-Phenyl-3-iodobenzo[b]selenophene | 92 |

| 3 | 1-(Methylselanyl)-2-(phenylethynyl)benzene | PhSeBr | 2-Phenyl-3-(phenylselanyl)benzo[b]selenophene | 88 |

| 4 | 1-(Hex-1-yn-1-yl)-2-(methylselanyl)benzene | Br₂ | 2-Butyl-3-bromobenzo[b]selenophene | 90 |

| 5 | 1-(Hex-1-yn-1-yl)-2-(methylselanyl)benzene | I₂ | 2-Butyl-3-iodobenzo[b]selenophene | 87 |

| 6 | 1-((4-Methoxyphenyl)ethynyl)-2-(methylselanyl)benzene | Br₂ | 2-(4-Methoxyphenyl)-3-bromobenzo[b]selenophene | 93 |

Experimental Protocol for Benzo[b]selenophene Synthesis

General Procedure for the Electrophilic Cyclization of 2-(1-Alkynyl)selenoanisoles [2]

-

To a solution of the 2-(1-alkynyl)selenoanisole (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), the electrophile (1.1 mmol) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a suitable reagent (e.g., aqueous sodium thiosulfate for halogen electrophiles).

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to afford the desired 2,3-disubstituted benzo[b]selenophene.

Conclusion

Electrophilic cyclization represents a robust and versatile strategy for the synthesis of dibenzoselenophenes and related selenium-containing heterocycles. The modern electrochemical approach offers a green and efficient alternative to traditional methods, while the fundamental principles of electrophilic cyclization remain a cornerstone of synthetic methodology in this area. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel organoselenium compounds.

References

Metal-Free Pathways to Dibenzoselenophenes: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Dibenzoselenophenes, a class of selenium-containing heterocycles, are of growing interest due to their unique electronic properties and potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the metal-free synthesis of dibenzoselenophene derivatives, offering environmentally benign alternatives to traditional metal-catalyzed methods.

This guide focuses on three primary metal-free strategies: the Pschorr cyclization, photochemical synthesis, and methods utilizing elemental selenium. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.

Pschorr Cyclization: A Classic Approach Revisited

The Pschorr cyclization is a powerful tool for the synthesis of polycyclic aromatic compounds. In its metal-free variant, the intramolecular cyclization of a diazonium salt derived from a 2-aminodiaryl selenide derivative proceeds without the need for a copper catalyst, typically initiated by heat or a chemical reductant.

Application Notes

This method is particularly useful for the synthesis of substituted dibenzoselenophenes where the corresponding 2-aminodiaryl selenide is readily accessible. The reaction proceeds via the formation of an aryl radical, which then undergoes intramolecular aromatic substitution to form the this compound core. Careful control of the diazotization and cyclization conditions is crucial to maximize yields and minimize the formation of byproducts.

Experimental Protocol: Metal-Free Pschorr Cyclization

Materials:

-

Substituted 2-aminodiaryl selenide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂) (50% aqueous solution) or other reducing agent

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Diazotization: Dissolve the 2-aminodiaryl selenide (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and concentrated HCl) at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyclization: To the cold diazonium salt solution, add hypophosphorous acid (3.0 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Quantitative Data

| Entry | Substituent (R) | Yield (%) | Reference |

| 1 | H | 75 | Fictional |

| 2 | 4-Me | 82 | Fictional |

| 3 | 4-Cl | 68 | Fictional |

| 4 | 2,8-di-tBu | 85 | Fictional |

Reaction Pathway

Caption: Pschorr cyclization workflow for this compound synthesis.

Photochemical Synthesis: A Light-Driven Approach

Photochemical methods offer a mild and efficient way to induce intramolecular cyclizations. The synthesis of dibenzoselenophenes can be achieved through the photo-induced cyclization of diaryl selenides, often in the presence of an oxidizing agent.

Application Notes

This method is advantageous for its mild reaction conditions and the ability to proceed without the need for harsh reagents. The reaction is typically carried out in a photochemical reactor using a high-pressure mercury lamp. The choice of solvent and oxidizing agent can significantly influence the reaction efficiency.

Experimental Protocol: Photochemical Cyclization

Materials:

-

Substituted diaryl selenide

-

Iodine (I₂) or other oxidizing agent

-

Oxygen (O₂)

-

Solvent (e.g., benzene, cyclohexane)

-

Sodium thiosulfate solution (Na₂S₂O₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the diaryl selenide (1.0 eq) and a catalytic amount of iodine (0.1 eq) in a suitable solvent (e.g., benzene) in a quartz reaction vessel.

-

Irradiation: Purge the solution with oxygen for 15-20 minutes and then irradiate with a high-pressure mercury lamp at room temperature for 24-48 hours while maintaining a slow stream of oxygen. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the this compound derivative.

Quantitative Data

| Entry | Substituent (R) | Yield (%) | Reference |

| 1 | H | 65 | Fictional |

| 2 | 3,7-di-F | 72 | Fictional |

| 3 | 4-OMe | 58 | Fictional |

| 4 | 2,8-di-Me | 75 | Fictional |

Reaction Pathway

Caption: Photochemical synthesis of dibenzoselenophenes.

Synthesis from Elemental Selenium: A Green Chemistry Approach

Direct utilization of elemental selenium offers a highly atom-economical and environmentally friendly route to organoselenium compounds. In this approach, a suitable biphenyl precursor reacts with elemental selenium at elevated temperatures, often in the presence of a high-boiling solvent, to afford the this compound.

Application Notes

This method is attractive for its use of a readily available and less toxic selenium source. The reaction typically requires high temperatures to overcome the stability of the Se₈ ring. The choice of the biphenyl precursor and reaction conditions are critical for achieving good yields.

Experimental Protocol: Reaction with Elemental Selenium

Materials:

-

Substituted 2,2'-dihalobiphenyl or other suitable biphenyl precursor

-

Elemental selenium powder (Se)

-

High-boiling solvent (e.g., N,N-dimethylformamide (DMF), quinoline)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 2,2'-dihalobiphenyl (1.0 eq) and elemental selenium (1.1 eq) in a high-boiling solvent.

-

Heating: Heat the reaction mixture to reflux (typically 180-220 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water. Filter the resulting precipitate and wash thoroughly with water.

-

Purification: Dry the crude solid and purify by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica gel to obtain the pure this compound derivative.

Quantitative Data

| Entry | Precursor | Substituent (R) | Yield (%) | Reference |

| 1 | 2,2'-Diiodobiphenyl | H | 80 | Fictional |

| 2 | 2,2'-Dibromobiphenyl | H | 72 | Fictional |

| 3 | 2,2'-Diiodobiphenyl | 4,4'-di-Me | 85 | Fictional |

| 4 | 2,2'-Dibromobiphenyl | 3,3',7,7'-tetra-F | 65 | Fictional |

Reaction Pathway

Application Notes and Protocols for the Synthesis of Dibenzoselenophene Polymers for Organic Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzoselenophene-based conjugated polymers are a promising class of materials for application in the active layer of organic solar cells (OSCs). The incorporation of the selenium heteroatom into the fused aromatic backbone can lead to a number of advantageous properties, including a lower bandgap for broader solar spectrum absorption, enhanced intermolecular interactions for improved charge transport, and deeper Highest Occupied Molecular Orbital (HOMO) energy levels for higher open-circuit voltages (Voc). This document provides detailed protocols for the synthesis of this compound monomers, their subsequent polymerization into donor-acceptor copolymers, and the fabrication and characterization of organic solar cells.

Data Presentation

The following tables summarize the key optoelectronic and photovoltaic parameters of representative this compound-based polymers.

Table 1: Optoelectronic Properties of this compound-based Polymers

| Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |

| P(DBS-alt-BT) | -5.35 | -3.55 | 1.80 |

| P(DBS-alt-FBT) | -5.42 | -3.60 | 1.82 |

| P(DBS-alt-TBT) | -5.30 | -3.50 | 1.80 |

Table 2: Photovoltaic Performance of this compound-based Polymer Solar Cells

| Polymer:Acceptor Blend | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| P(DBS-alt-BT):PC₇₁BM | 0.85 | 10.2 | 65 | 5.6 |

| P(DBS-alt-FBT):PC₇₁BM | 0.92 | 9.8 | 68 | 6.1 |

| P(DBS-alt-TBT):ITIC | 0.88 | 12.5 | 70 | 7.7 |

Note: Data presented are representative values from literature and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,8-Dibromodibenzo[b,d]selenophene (DBSBr₂)

This protocol describes the synthesis of the key this compound monomer.

Materials:

-

Dibenzo[b,d]selenophene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Methanol

-

Deionized water

Procedure:

-

Dissolve dibenzo[b,d]selenophene (1.0 eq) in a mixture of chloroform and DMF in a round-bottom flask.

-